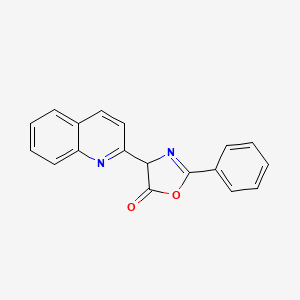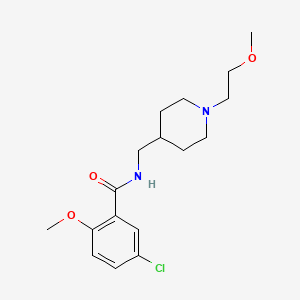![molecular formula C24H24N6O3S2 B2469773 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-47-5](/img/no-structure.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S2 and its molecular weight is 508.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
Synthesis of Purine Derivatives : Research has been conducted on the synthesis of various purine derivatives, which are structurally similar to the specified compound. These studies focus on developing new synthetic routes and understanding the chemical properties of such compounds (Gobouri, 2020), (Khaliullin & Shabalina, 2020), (Simo, Rybár & Alföldi, 1998).
Structural and Conformational Studies : Investigations into the molecular structure and conformation of related purine derivatives provide insights into the chemical characteristics and potential reactivity of these compounds (Karczmarzyk, Karolak‐Wojciechowska & Pawłowski, 1995).
Biological Activities
Anticancer Properties : Some derivatives of purine-diones have been synthesized and evaluated for their anticancer activity. These studies are crucial for developing new therapeutic agents (Hayallah, 2017), (Hassan, Sarg, Bayoumi & Kalaf, 2017).
Cardiovascular Activity : Studies have been conducted on the cardiovascular effects of purine-dione derivatives, focusing on properties like antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).
Neuropharmacological Properties : Research into purine-dione derivatives has also explored their potential as neuropharmacological agents, particularly their affinity for certain serotonin receptors and their psychotropic effects (Chłoń-Rzepa et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl 2-(benzo[d]thiazol-2-ylthio)acetate", "Benzyl(2-hydroxyethyl)amine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 2-amino-6-chloropurine (1.0 g, 5.6 mmol) in DMF (10 mL) was added methyl 2-(benzo[d]thiazol-2-ylthio)acetate (1.5 g, 6.7 mmol), TEA (1.5 mL, 10.8 mmol), and DCC (1.5 g, 7.2 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (1.2 g, 70% yield).", "Step 2: Synthesis of 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.5 g, 1.4 mmol) in DMF (5 mL) was added benzyl(2-hydroxyethyl)amine (0.6 g, 3.4 mmol), TEA (0.5 mL, 3.6 mmol), and NHS (0.4 g, 3.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL x 3). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired intermediate as a white solid (0.6 g, 80% yield).", "Step 3: Coupling of intermediates", "a. To a solution of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.2 g, 0.56 mmol) and 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (0.3 g, 0.84 mmol) in DMF (5 mL) was added DCC (0.3 g, 1.4 mmol) and TEA (0.2 mL, 1.4 mmol). The reaction mixture was stirred at room temperature for 24 h.", "b. The reaction mixture was filtered to remove the dicyclohexylurea byproduct, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to afford the desired product as a white solid (0.3 g, 60% yield)." ] } | |
CAS RN |
850914-47-5 |
Molecular Formula |
C24H24N6O3S2 |
Molecular Weight |
508.62 |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(2-hydroxyethyl)amino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O3S2/c1-28-20-19(21(32)27-23(28)33)30(12-14-34-24-25-17-9-5-6-10-18(17)35-24)22(26-20)29(11-13-31)15-16-7-3-2-4-8-16/h2-10,31H,11-15H2,1H3,(H,27,32,33) |
InChI Key |
DQOYLOLCYWEFSV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)
